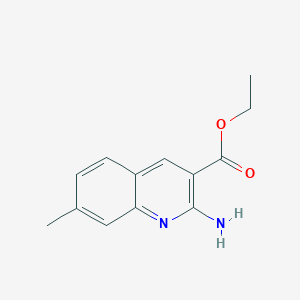
2-Methoxy-3-((trifluoromethyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-((trifluoromethyl)thio)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the second position and a trifluoromethylthio group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-((trifluoromethyl)thio)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-methoxypyridine with trifluoromethylthiolating agents. The reaction typically requires the presence of a base such as potassium carbonate and is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-((trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3-((trifluoromethyl)thio)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(trifluoromethyl)pyridine: Similar structure but lacks the thio group, resulting in different chemical properties and reactivity.
2-Methoxy-5-(trifluoromethyl)aniline: Contains an aniline group instead of a pyridine ring, leading to different applications and reactivity.
2-Chloro-3-(trifluoromethyl)pyridine: The chloro group provides different reactivity compared to the methoxy group.
Uniqueness
2-Methoxy-3-((trifluoromethyl)thio)pyridine is unique due to the presence of both a methoxy and a trifluoromethylthio group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H6F3NOS |
|---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
2-methoxy-3-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C7H6F3NOS/c1-12-6-5(3-2-4-11-6)13-7(8,9)10/h2-4H,1H3 |
InChI Key |
ZCGPPCIDTOESAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


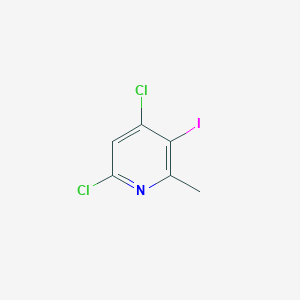

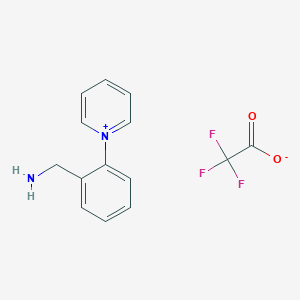

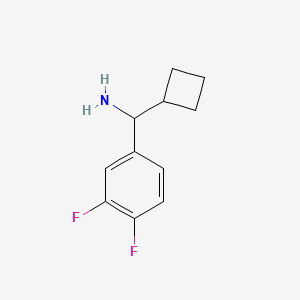

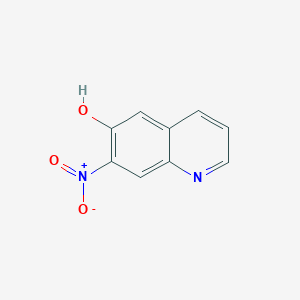
![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)

![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)

![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
